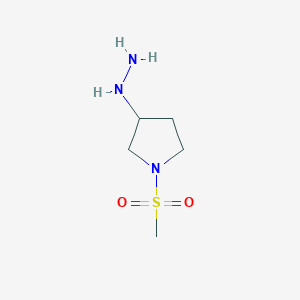
3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride is a chemical compound with the molecular formula C12H12ClF2O3. It is a derivative of benzoic acid and is characterized by the presence of cyclobutoxy and difluoromethoxy groups attached to the benzoyl chloride moiety. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride typically involves the reaction of 3-Cyclobutoxy-4-(difluoromethoxy)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
3-Cyclobutoxy-4-(difluoromethoxy)benzoic acid+SOCl2→3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride+SO2+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 3-Cyclobutoxy-4-(difluoromethoxy)benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde, depending on the reducing agent used.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Major products formed from these reactions include amides, esters, thioesters, and the parent benzoic acid.
Wissenschaftliche Forschungsanwendungen
3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic activity.
Vergleich Mit ähnlichen Verbindungen
3-Cyclobutoxy-4-(difluoromethoxy)benzoyl Chloride can be compared with other similar compounds, such as:
3-Cyclobutoxy-4-(difluoromethoxy)benzoic Acid: This compound is the parent acid of the benzoyl chloride derivative and shares similar structural features.
4-(Difluoromethoxy)benzoyl Chloride: This compound lacks the cyclobutoxy group and has different reactivity and applications.
3-Cyclobutoxybenzoic Acid: This compound lacks the difluoromethoxy group and has different chemical properties and uses.
The uniqueness of this compound lies in its combination of cyclobutoxy and difluoromethoxy groups, which confer specific chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C12H11ClF2O3 |
|---|---|
Molekulargewicht |
276.66 g/mol |
IUPAC-Name |
3-cyclobutyloxy-4-(difluoromethoxy)benzoyl chloride |
InChI |
InChI=1S/C12H11ClF2O3/c13-11(16)7-4-5-9(18-12(14)15)10(6-7)17-8-2-1-3-8/h4-6,8,12H,1-3H2 |
InChI-Schlüssel |
VZTSTGQUMQKENL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OC2=C(C=CC(=C2)C(=O)Cl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B13843426.png)

![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)
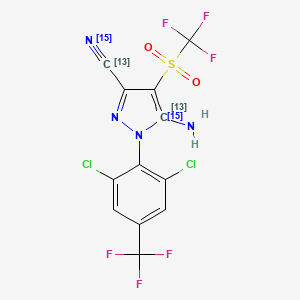

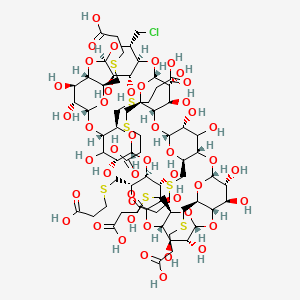

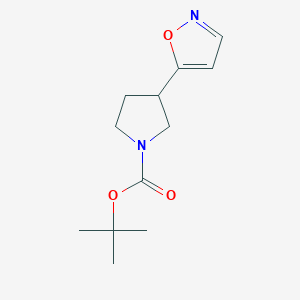
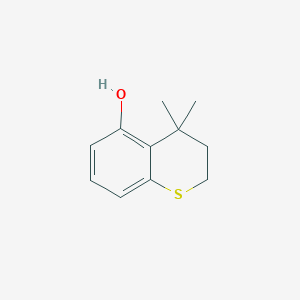
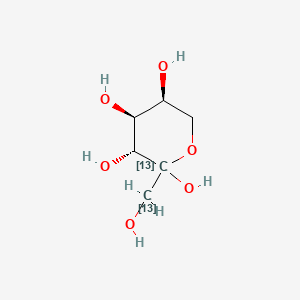
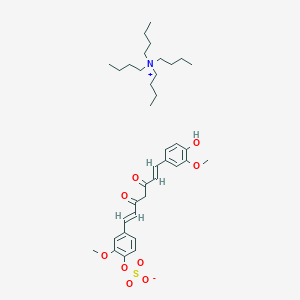
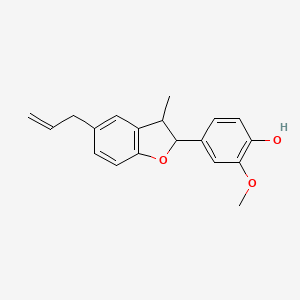
![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
